molecular formula C15H19FN2O2 B2873725 1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one CAS No. 2199970-00-6

1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one

Cat. No.: B2873725
CAS No.: 2199970-00-6
M. Wt: 278.327
InChI Key: TXSXFGRSCUNHJS-UHFFFAOYSA-N
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Description

1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one (CAS 2199970-00-6) is a chemically unique building block of interest in medicinal and agrochemical research. The compound features a pyrrolidin-2-one scaffold, a saturated ring system valued in drug discovery for its three-dimensional (3D) coverage and ability to improve key physicochemical parameters of drug candidates, such as solubility and lipophilicity . This core is linked via a cyclohexyl spacer to a 3-fluoropyridin-2-yloxy group, a heteroaromatic motif often employed to modulate molecular properties and binding interactions. The specific molecular framework suggests potential as an intermediate in the synthesis of more complex bioactive molecules . Researchers can utilize this compound for exploring structure-activity relationships (SAR) in novel therapeutic programs. The provided identifiers ensure precise material characterization: Molecular Formula C15H19FN2O2, Molecular Weight 278.32 g/mol, InChIKey TXSXFGRSCUNHJS-UHFFFAOYSA-N, and SMILES N1(C2CCC(OC3=NC=CC=C3F)CC2)CCCC1=O . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(3-fluoropyridin-2-yl)oxycyclohexyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c16-13-3-1-9-17-15(13)20-12-7-5-11(6-8-12)18-10-2-4-14(18)19/h1,3,9,11-12H,2,4-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSXFGRSCUNHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCC(CC2)OC3=C(C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the Cyclohexyl Ring: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.

    Attachment of the Fluoropyridinyl Group: This step often involves nucleophilic substitution reactions where the fluoropyridinyl group is introduced using suitable halogenated pyridine derivatives.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and catalysts such as palladium on carbon can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidin-2-one core or the fluoropyridinyl group, using reagents like alkyl halides or sulfonates.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and binding affinities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, while the pyrrolidin-2-one core provides structural stability. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The target compound’s structural uniqueness lies in its 3-fluoropyridinyl-oxycyclohexyl substituent. Below is a comparative analysis with key analogs from literature:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Noted Activity/Properties Reference
1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one (Target) C₁₅H₁₈FN₂O₂* 300.32* 4-(3-Fluoropyridin-2-yloxy)cyclohexyl Hypothesized enhanced binding due to fluorine and pyridine heterocycle -
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one C₁₃H₁₁ClN₃O₃S 324.76 Chlorophenyl, thioxo-oxadiazole Antioxidant (1.5× ascorbic acid)
(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone C₂₄H₂₃NO₂ 357.44 Trityloxymethyl Safety protocols emphasized (98% purity)
1-Cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone C₁₈H₂₀FNO₂ 301.36 Fluorobenzyl, hydroxy Structural similarity in fluorinated aromatic systems
4-(azepane-1-carbonyl)-1-(2-isopropyl-5-methylcyclohexyl)pyrrolidin-2-one C₂₀H₃₁N₂O₂ 331.48 Azepane-carbonyl, isopropyl-methyl Excluded from fragrance/flavor use

*Calculated based on structural analysis.

Key Observations

Antioxidant Activity: The chlorophenyl-thioxo-oxadiazole analog () exhibits 1.5× higher antioxidant activity than ascorbic acid, attributed to radical scavenging by sulfur and chloro groups .

Fluorinated Aromatic Systems: Both the target compound and 1-cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone () incorporate fluorinated aromatic rings. The pyridine heterocycle in the target compound may improve solubility and hydrogen-bonding capacity compared to the fluorobenzyl group .

Safety and Handling: While safety data for the target compound are unavailable, analogs like (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone () require stringent safety protocols (e.g., ventilation, protective equipment), suggesting similar precautions may apply .

Molecular Weight and Lipophilicity :

  • The target compound’s calculated molecular weight (300.32) is lower than ’s trityloxymethyl derivative (357.44), likely improving membrane permeability. The cyclohexyl group may enhance lipophilicity compared to smaller substituents (e.g., azepane-carbonyl in ) .

Pharmacological Niche: The azepane-carbonyl analog () is excluded from fragrance/flavor use, underscoring the functional versatility of pyrrolidin-2-one derivatives.

Biological Activity

1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one is a synthetic compound that has gained attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound features a unique structure that may confer specific interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C_{15}H_{19}F_{N}_{2}O_{2}. Its structure includes a cyclohexyl ring, a pyrrolidinone moiety, and a fluoropyridine substituent, which may influence its pharmacokinetic and pharmacodynamic properties.

While detailed mechanisms specific to this compound are still being elucidated, compounds with similar structural motifs often interact with various biological pathways. Notably, pyrrolidine derivatives have been shown to exhibit activity as enzyme inhibitors, receptor modulators, and in some cases, as anti-cancer agents.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. Here are key findings:

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of approximately 0.15 µM against the SJSA-1 cell line, indicating potent activity comparable to other known inhibitors .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. Compounds with similar structures have shown promise in modulating IDO activity, leading to enhanced anti-tumor immunity .

Case Studies

  • Cell Line Studies : In a series of experiments involving the SJSA-1 cell line, the compound was administered at varying concentrations to assess its growth-inhibitory effects. The results indicated a dose-dependent response with significant apoptosis induction as evidenced by PARP cleavage assays.
  • Xenograft Models : Animal studies using xenograft models have demonstrated that oral administration of this compound at doses around 100 mg/kg led to notable tumor growth inhibition and upregulation of key apoptotic markers such as p53 and caspase-3 .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally. Its bioavailability is enhanced by the presence of the fluoropyridine moiety, which may improve membrane permeability.

Comparative Analysis

To better understand the biological activity of this compound in relation to other compounds, a comparison table is provided below:

Compound NameIC50 (µM)Target EnzymeMechanism
This compound0.15IDOEnzyme Inhibition
Compound A0.22MDM2Protein Binding
Compound B0.24MDM2Protein Binding

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